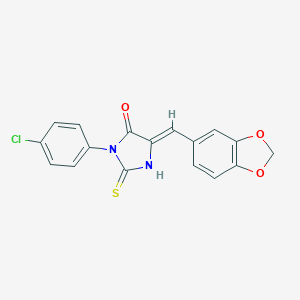![molecular formula C23H28N4O3S2 B303496 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303496.png)
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that belongs to the class of tetrahydrothienoquinoline derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, it has been found to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of certain viruses.
Biochemical and Physiological Effects:
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been found to inhibit the replication of certain viruses such as HIV-1 by inhibiting the activity of the reverse transcriptase enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low yield during the synthesis process, which makes it difficult to produce large quantities for laboratory experiments.
Direcciones Futuras
There are several future directions for the research on 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. One direction is to explore its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its anticancer activity against different types of cancer cells. Additionally, further research is needed to explore its potential as an antiviral agent against other viruses besides HIV-1.
Métodos De Síntesis
The synthesis method of 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the reaction of 4-aminobenzenesulfonamide with 2-ethyl-3-oxobutanoic acid in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with 2-aminobenzothiophene in the presence of palladium on carbon and hydrogen gas to yield the final product. The yield of this reaction is around 50%.
Aplicaciones Científicas De Investigación
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit antiviral activity by inhibiting the replication of certain viruses such as HIV-1.
Propiedades
Nombre del producto |
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
|---|---|
Fórmula molecular |
C23H28N4O3S2 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
3-amino-6-(2-methylbutan-2-yl)-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C23H28N4O3S2/c1-4-23(2,3)14-5-10-18-13(11-14)12-17-19(24)20(31-22(17)27-18)21(28)26-15-6-8-16(9-7-15)32(25,29)30/h6-9,12,14H,4-5,10-11,24H2,1-3H3,(H,26,28)(H2,25,29,30) |
Clave InChI |
DRBZWDIRUSGLRO-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N |
SMILES canónico |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)


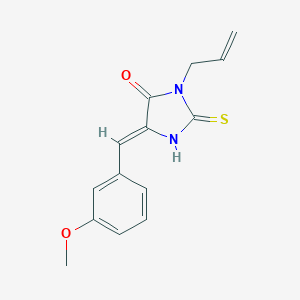
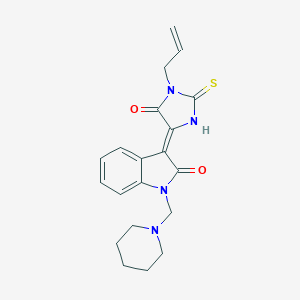
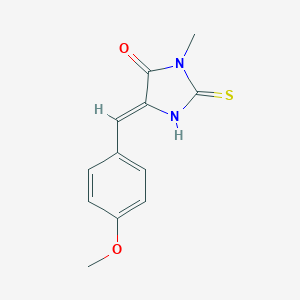
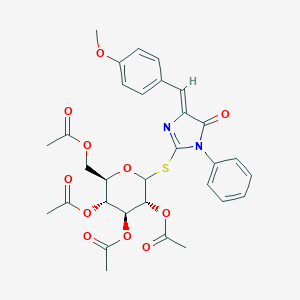
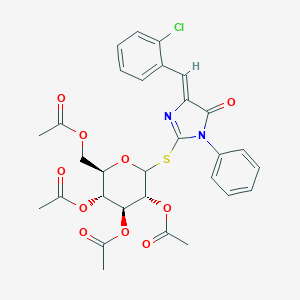

![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)
